Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Description
Properties
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122640-83-9 | |
| Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves multiple steps. One common method includes a two-stage oxidation followed by a hydride reduction and cyclization . Industrial production methods often utilize palladium-catalyzed hydrogenation reactions, where Pd/C catalysts are synthesized via Ar glow-discharge plasma reduction using activated carbon as the support . The reaction conditions typically involve high temperatures and pressures to ensure complete hydrogenation.
Chemical Reactions Analysis
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced using hydride donors, such as sodium borohydride, to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dodecahydro-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: BPDA, PMDA, and ODPA
BPDA ([5,5'-Biisobenzofuran]-1,1',3,3'-tetraone)
- Structure : Aromatic biphenyl dianhydride without hydrogenation.
- Thermal Properties: BPDA-based ionenes exhibit a two-step degradation: Td1 >450°C (initial decomposition) and Td2 = 560–597°C (attributed to non-conjugated biphenyl segments resisting single-step degradation) .
- Applications : Used in self-healing ionenes for phase-change materials due to rigidity and thermal resilience .
PMDA (1H,3H-Benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone)
- Structure : Aromatic benzodifuran dianhydride with fused rings.
- Thermal Properties : Lower thermal stability compared to BPDA; typically used in polyimides requiring high reactivity .
ODPA (5,5’-Oxybis(isobenzofuran-1,3-dione))
- Structure : Ether-linked aromatic dianhydride.
- Thermal Properties : Intermediate stability; flexible ether linkage reduces rigidity compared to BPDA.
- Applications : Engineering plastics requiring balanced flexibility and thermal resistance .
HBPDA vs. BPDA/PMDA/ODPA
- Flexibility : HBPDA’s hydrogenated structure enhances aliphatic character, improving solubility and processability in polymer synthesis compared to rigid aromatic analogs .
- Thermal Stability : BPDA > HBPDA > ODPA > PMDA (aromaticity in BPDA provides superior stability, while HBPDA’s hydrogenation reduces rigidity but retains sufficient thermal performance for high-end applications) .
Functional Analogues: Binaphthyl and Bipyrrole Tetraones
Binaphthyl Tetraones (e.g., Compound 6m, ApoG2)
- Structure : Binaphthyl cores with tetraone substituents (e.g., 5,5′-bis(biphenyl-4-ylmethyl)-6,6′,7,7′-tetrahydroxy-3,3′-dimethyl-2,2′-binaphthyl-1,1′,4,4′-tetraone) .
- Properties : High planarity and π-conjugation enable biological activity (e.g., pan-active inhibitors of anti-apoptotic proteins) .
- Applications : Pharmaceuticals, contrasting with HBPDA’s industrial polymer focus .
Bipyrrole Tetraones (e.g., 1,1′-Bipyrrole-2,2′,5,5′-tetraone)
Data Tables
Table 1: Structural and Thermal Comparison of Dianhydrides
| Compound | Structure Type | Key Feature | Td1 (°C) | Td2 (°C) | Applications |
|---|---|---|---|---|---|
| HBPDA | Hydrogenated biphenyl | Flexible, aliphatic | >450* | – | Photovoltaics, polymers |
| BPDA | Aromatic biphenyl | Rigid, non-conjugated | >450 | 560–597 | Phase-change materials |
| PMDA | Fused aromatic | High reactivity | ~400 | – | Adhesives, coatings |
| ODPA | Ether-linked aromatic | Moderate flexibility | ~430 | – | Engineering plastics |
Table 2: Functional Comparison with Non-Dianhydride Tetraones
| Compound | Core Structure | Molecular Weight | Key Property | Applications |
|---|---|---|---|---|
| HBPDA | Biphenyl dianhydride | 306.31 | Thermal stability | Industrial polymers |
| Binaphthyl tetraones | Binaphthyl | ~500–600 | Bioactivity | Pharmaceuticals |
| Bipyrrole tetraones | Bipyrrole | 208.13 | Microbial markers | Geochemistry |
Biological Activity
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (CAS Number: 122640-83-9) is a synthetic organic compound with potential biological activity. The compound's structure includes multiple functional groups that may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H18O6
- Molecular Weight : 306.31 g/mol
- Purity : 97%
- Solubility : Soluble in various solvents with a high gastrointestinal absorption potential .
Antiviral Properties
Recent studies have evaluated the antiviral activity of compounds related to this compound. In vitro experiments demonstrated that derivatives of this compound exhibited significant antiviral effects against influenza virus strains and SARS-CoV-2. Notably:
- Influenza Virus : Effective at a concentration of 5.0 μg/mL with no observed cytotoxicity up to 160.0 μg/mL.
- SARS-CoV-2 : Moderate antiviral activity was noted in Vero-E6 cell culture models .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any therapeutic agent. For this compound:
- Cytotoxic effects were evaluated on various cell lines, indicating that the compound exhibits low toxicity at therapeutic concentrations .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in viral replication and cellular signaling pathways. Molecular docking studies suggest potential binding to neuroactive ligand-receptor interaction pathways, influencing cellular responses to viral infections .
Case Study 1: Antiviral Efficacy
A comparative study involving multiple compounds indicated that this compound showed superior efficacy against viral pathogens compared to traditional antiviral agents. This study utilized a network pharmacology approach to elucidate the compound's interactions within biological systems .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment revealed that this compound has a favorable safety profile with minimal adverse effects observed in animal models. This positions the compound as a promising candidate for further development in therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 122640-83-9 |
| Molecular Formula | C16H18O6 |
| Molecular Weight | 306.31 g/mol |
| Solubility | High |
| Antiviral Activity | Effective against H1N1 and SARS-CoV-2 |
| Cytotoxicity | Low toxicity |
Q & A
Q. What are the optimal synthetic routes for Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or biphenyl segment incorporation. For example, cyclocondensation of bis-indoline-tetraones with cyclanones under autoclave conditions (150°C, 2 h) yields derivatives with high thermal stability. Purity is ensured using HPLC (Method A: tR = 14.88 min) and recrystallization from acetone-water (1:1) to remove impurities . Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR is critical to confirm structural integrity.
Q. How is the thermal stability of this compound characterized, and what analytical methods are recommended?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. Studies show biphenyl-containing derivatives (e.g., ionenes) exhibit two degradation steps: Td1 >450°C and Td2 between 560–597°C, attributed to biphenyl segment stability . Degradation kinetics should be modeled using the Flynn-Wall-Ozawa method to assess activation energy.
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer : Safety assessments classify it as non-toxic (oral LD50 >2000 mg/kg) but recommend precautions due to potential irritancy (R43). Use PPE (gloves, goggles) and work in fume hoods. Storage should be in airtight containers at –20°C to prevent hydrolysis of anhydride groups .
Advanced Research Questions
Q. How can structural modifications enhance its application in high-temperature materials?
- Methodological Answer : Incorporating biphenyl segments into polymers (e.g., ionenes) improves thermal resistance. For example, blending with 4-aminophenyl 4-aminobenzoate increases Td2 to ~600°C. Molecular dynamics simulations (e.g., GROMACS) can predict chain rigidity and conjugation effects on degradation pathways .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Variability in antitumor activity (e.g., Apogossypolone derivatives) arises from substituent positioning. Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic (HOMO/LUMO) and steric parameters with IC50 values. Validate via in vitro assays (MTT on cancer cell lines) and molecular docking (GOLD/Glide) to assess Bcl-2 protein binding .
Q. How does its biphenyl geometry influence gas adsorption in metal-organic frameworks (MOFs)?
- Methodological Answer : The compound’s rigid biphenyl core enhances MOF porosity. For example, coordination with Zn<sup>2+</sup> or Co<sup>3+</sup> forms 3D frameworks (e.g., {[Zn2(OBZ)2L1]·4DMF}n) with CO2 uptake >15 mmol/g at 273 K. BET surface area analysis and Grand Canonical Monte Carlo simulations quantify pore size effects on adsorption .
Q. What analytical techniques differentiate between hydrated and anhydrous forms of the compound?
- Methodological Answer : Use dynamic vapor sorption (DVS) to monitor moisture uptake. Hydrated forms show distinct FTIR peaks at 3400 cm<sup>−1</sup> (O–H stretch) and XRD shifts (e.g., 2θ = 12.5° vs. 14.2°). Karl Fischer titration quantifies residual water (<0.1% w/w) .
Data Contradiction Analysis
Q. Why do reported synthesis yields vary widely (30–52%) for structurally similar derivatives?
- Methodological Answer : Yield discrepancies arise from catalyst choice (e.g., Pd/C vs. PtO2) and solvent polarity. For example, using trifluoromethoxy phenethyl groups in ethanol yields 30%, while biphenylmethyl groups in DMF increase yields to 52% due to improved solubility . Design of Experiments (DoE) with response surface methodology optimizes reaction parameters.
Q. How to reconcile conflicting thermal degradation profiles in polymer composites?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
